molecular formula C7H14N2O B2584988 2-(Piperidin-2-yl)acetamide CAS No. 98428-31-0

2-(Piperidin-2-yl)acetamide

Cat. No. B2584988
CAS RN: 98428-31-0
M. Wt: 142.202
InChI Key: RNGRYWXHDOJTFX-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)acetamide is a compound that contains a piperidine moiety, which is a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A computational-based structural analysis was performed on a series of 2-piperidin-4-yl-acetamide derivatives to investigate the physicochemical features of the molecules responsible for their biological activities .


Molecular Structure Analysis

The molecular structure of this compound derivatives is analyzed using computational methods . The structure of these compounds is influenced by their physicochemical properties, which are responsible for their biological activities .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions during their synthesis . For instance, the method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Scientific Research Applications

Antagonistic Properties in Receptor Studies

  • MCH-R1 Antagonists : 2-piperidin-4-yl-acetamide derivatives, including 2-(Piperidin-2-yl)acetamide, have been optimized as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). This research aimed to reduce their affinity towards the hERG potassium channel, which was a significant hurdle in their clinical exploration (Berglund et al., 2009).

Antimicrobial Activities

  • Antimicrobial Nano-Materials : N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were synthesized and showed significant antimicrobial activities against pathogenic bacteria and Candida species. These compounds demonstrated more effectiveness against fungi than bacteria, with certain substitutions on the benzothiazole ring enhancing anticandidal activity (Mokhtari & Pourabdollah, 2013).

Memory Enhancement Studies

  • Effects on Memory : The synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory enhancement in mice have been studied. This compound displayed significant effects on improving memory abilities in mice (Li Ming-zhu, 2008).

Antibacterial Potentials

  • Acetamide Derivatives with Antibacterial Potential : Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including this compound, revealed moderate inhibitors with relatively more activity against Gram-negative bacterial strains (Iqbal et al., 2017).

Catalytic Applications in Synthesis

  • Synthesis of Naphthalene and Acetamide Derivatives : Utilizing nano magnetite as a catalyst, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives was achieved. This demonstrated the use of this compound in facilitating efficient synthesis under specific conditions (Mokhtary & Torabi, 2017).

Enzyme Inhibition Studies

  • Cholinesterase Inhibition : Some derivatives of this compound have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes, demonstrating potential biological activities (Khalid et al., 2014).

Role in Therapeutic Development

  • Potential Therapeutic Applications : Various studies, such as the development of J-104129, a novel muscarinic M3 receptor antagonist with high selectivity, have utilized this compound derivatives. These studies underscore the potential therapeutic applications of these compounds in treating conditions like obstructive airway disease (Mitsuya et al., 1999).

Future Directions

Piperidine derivatives, including 2-(Piperidin-2-yl)acetamide, have significant potential in the field of drug discovery . Their diverse pharmacological applications make them promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

2-piperidin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-7(10)5-6-3-1-2-4-9-6/h6,9H,1-5H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRYWXHDOJTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98428-31-0
Record name 2-(piperidin-2-yl)acetamide
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